5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
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Overview
Description
5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid is a complex organic compound with a molecular formula of C39H52N4O6S and a molecular weight of 704.936 g/mol . This compound is known for its unique structural features, including a heptadecyl chain, a methoxyphenyl diazenyl group, and a phenoxybenzenesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves multiple steps. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques, including batch reactors and continuous flow systems .
Chemical Reactions Analysis
Types of Reactions
5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and sulfonic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents such as dichloromethane and ethanol . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced diazenyl compounds, and substituted phenoxybenzenesulfonic acid derivatives .
Scientific Research Applications
5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . The diazenyl group plays a crucial role in these interactions, as it can form covalent bonds with target molecules . Additionally, the heptadecyl chain and phenoxybenzenesulfonic acid moiety contribute to the compound’s overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
- 5-{3-heptadecyl-5-oxo-4-[(E)-(4-sulfophenyl)diazenyl]-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid
- 5-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}-2-hydroxybenzoic acid
Uniqueness
The uniqueness of 5-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid lies in its specific structural features, such as the methoxyphenyl diazenyl group and the phenoxybenzenesulfonic acid moiety .
Properties
CAS No. |
478250-41-8 |
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Molecular Formula |
C39H52N4O6S |
Molecular Weight |
704.9 g/mol |
IUPAC Name |
5-[3-heptadecyl-4-[(4-methoxyphenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C39H52N4O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-35-38(41-40-31-24-27-33(48-2)28-25-31)39(44)43(42-35)32-26-29-36(37(30-32)50(45,46)47)49-34-21-18-17-19-22-34/h17-19,21-22,24-30,38H,3-16,20,23H2,1-2H3,(H,45,46,47) |
InChI Key |
XXEMDMQAUGXMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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